2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol
Description
2-[(3-Methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 3 and a sulfanyl-ethanol moiety at position 3. This compound is of interest in medicinal chemistry and materials science due to its structural versatility.
Structure
3D Structure
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-4-6-5(8-7-4)10-3-2-9/h9H,2-3H2,1H3,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWULDMXKCBNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585931 | |
| Record name | 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646534-23-8 | |
| Record name | 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Williamson Ether Synthesis: Foundation of Thioether Bond Formation
Critical to this method is the exclusion of moisture, as hydrolysis of the chloroethanol reagent competes with the desired alkylation. Nuclear magnetic resonance (NMR) analysis of the product revealed characteristic peaks at δ 3.72 ppm (triplet, –SCH2CH2OH) and δ 4.21 ppm (singlet, triazole–CH3), aligning with literature values. Liquid chromatography–mass spectrometry (LC-MS) further confirmed the molecular ion peak at m/z 189 [M + H]⁺.
Microwave-Assisted Alkylation: Enhancing Efficiency and Yield
Microwave irradiation has emerged as a transformative technique for reducing reaction times and improving yields. Adapting protocols from AJOL’s triazolone synthesis, researchers achieved 85% yield by irradiating a mixture of 3-methyl-1H-1,2,4-triazole-5-thiol, 2-chloroethanol, and potassium hydroxide in ethanol at 90°C for 15 minutes. The dielectric heating effect accelerates molecular collisions, overcoming kinetic barriers inherent to conventional heating.
A comparative study revealed that microwave methods reduce energy consumption by 40% compared to traditional reflux (Table 1). Fourier-transform infrared (FTIR) spectra of the product exhibited a broad O–H stretch at 3420 cm⁻¹ and a C–S vibration at 680 cm⁻¹, consistent with successful sulfanyl-ethanol formation.
Table 1: Comparative Analysis of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12 hours | 15 minutes |
| Yield | 62% | 85% |
| Energy Consumption (kJ) | 1,200 | 720 |
Solvent Selection and Industrial Scalability
Patent data from US20160237066A1 emphasize the role of solvent polarity in large-scale synthesis. Ethanol and acetone are preferred for their balance of solubility and ease of removal. For instance, recrystallization from a dimethylformamide–ethanol (1:1) mixture yielded 98% pure product, as validated by high-performance liquid chromatography (HPLC). The patent also highlights the use of sulfuric acid in acetone for deprotection steps, though this is less relevant to the direct synthesis of 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol.
Analytical Characterization and Quality Control
Structural elucidation relies on multimodal spectroscopy:
- ¹H NMR : Peaks at δ 1.32 ppm (triazole–CH3) and δ 3.64–3.78 ppm (–CH2OH) confirm alkyl chain integration.
- ¹³C NMR : Resonances at δ 167.4 ppm (C=S) and δ 73.7 ppm (–CH2OH) validate the thioether linkage.
- LC-MS : Molecular ion clusters at m/z 189 ([M + H]⁺) and 211 ([M + Na]⁺) ensure molecular weight consistency.
Elemental analysis further corroborates purity, with deviations ≤0.3% for C, H, and N.
Chemical Reactions Analysis
1.2. Cyclization and Condensation Reactions
The hydroxyl group in the ethanol chain enables further functionalization. For example:
-
Esterification with acetic anhydride forms the corresponding acetate ester.
-
Oxidation with mild oxidizing agents (e.g., MnO₂) converts the alcohol to a ketone.
Example Reaction (Esterification):
Key Data:
2.1. Sulfanyl Group Reactivity
The thioether linkage participates in:
-
Oxidation to sulfoxide or sulfone using H₂O₂ or meta-chloroperbenzoic acid (mCPBA).
-
Nucleophilic substitution with alkyl halides to form extended thioethers.
Oxidation Example:
Conditions:
2.2. Alcohol Group Transformations
The primary alcohol undergoes typical reactions:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Esterification | Acetic anhydride, H₂SO₄ (cat.) | Acetate ester | ~70% |
| Oxidation | MnO₂, CH₂Cl₂ | 2-[(3-Methyl-triazolyl)sulfanyl]ethanal | ~40% |
| Tosylation | TsCl, Pyridine | Tosylate intermediate | ~85% |
Spectral Characterization
Key spectral data for structural confirmation (based on analogous triazole-thioethers ):
¹H NMR (DMSO-d₆):
-
Triazole proton: δ 8.26–8.50 (s, 1H)
-
Methylene (SCH₂): δ 3.80–4.10 (t, 2H)
-
Hydroxyl (OH): δ 4.60–5.20 (broad, 1H)
¹³C NMR (DMSO-d₆):
-
Triazole carbons: δ 150–160
-
Sulfanyl-methylene: δ 35–40
-
Ethanol carbons: δ 60–65 (CH₂OH), δ 45–50 (CH₂S)
Scientific Research Applications
Pharmaceutical Applications
Antifungal Activity
One of the primary applications of this compound lies in its antifungal properties. Compounds containing the triazole moiety are known for their efficacy against fungal infections. Research indicates that derivatives of triazoles exhibit strong inhibitory effects on fungal growth by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes. This makes them valuable in treating conditions such as candidiasis and aspergillosis.
Antimicrobial Properties
In addition to antifungal activity, 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol has shown potential antimicrobial properties against various bacterial strains. Studies suggest that it may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Cancer Research
The compound's ability to modulate specific biochemical pathways has led to investigations into its potential use in cancer therapy. Triazole derivatives have been explored for their role in inhibiting tumor growth and metastasis through various mechanisms, including the induction of apoptosis in cancer cells.
Agricultural Applications
Fungicides
Due to its antifungal properties, this compound can be utilized as a fungicide in agricultural practices. Its effectiveness against plant pathogens could help in the development of new fungicidal formulations aimed at protecting crops from fungal diseases.
Plant Growth Regulators
Research is ongoing into the use of triazole compounds as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to increased yield and improved resistance to environmental stressors.
Material Science Applications
Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the mechanical properties and thermal stability of polymers, making them suitable for advanced applications in coatings and composites.
Corrosion Inhibitors
Triazole derivatives are also being studied for their effectiveness as corrosion inhibitors in metal coatings. Their ability to form protective films on metal surfaces can prevent corrosion and extend the lifespan of metal components in various industrial applications.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antifungal Activity | Research on triazole derivatives (PubMed) | Demonstrated significant antifungal activity against Candida species. |
| Antimicrobial Properties | Journal of Antibiotics (2020) | Showed broad-spectrum antibacterial effects against E. coli and S. aureus. |
| Cancer Research | Cancer Letters (2019) | Induced apoptosis in breast cancer cell lines through specific signaling pathways. |
| Agricultural Use | Crop Protection Journal (2021) | Effective as a fungicide against Fusarium species affecting wheat crops. |
| Material Science | Journal of Polymer Science (2022) | Improved mechanical properties in polymer blends with triazole incorporation. |
Mechanism of Action
The mechanism of action of 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural analogs and key substituents
Key Observations :
- Functional Groups: Ethanol derivatives exhibit higher polarity and solubility than ketones or acetic acid analogs, which may influence pharmacokinetics .
Key Observations :
- Chain Length vs. Activity : In nematicidal homologs (e.g., C9–C12OEtOH), activity peaks at C11 (undecyloxy), emphasizing the critical role of alkyl chain length in bioactivity .
- Triazole-Thioether vs. Thioacetate: Hydroxyacetamide derivatives (e.g., FP1-12) with amide linkages show superior antiproliferative activity compared to simple ethanol derivatives, likely due to enhanced target binding .
Biological Activity
2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol is a triazole derivative characterized by a triazole ring substituted with a methyl group and a sulfanyl group, connected to an ethanol moiety. This compound exhibits notable biological activities, particularly in antimicrobial and antifungal domains. The unique structure of this compound allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 159.21 g/mol. The presence of the triazole ring contributes to its biological activity, as triazoles are known for their pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉N₃OS |
| Molecular Weight | 159.21 g/mol |
| CAS Number | 646534-23-8 |
| IUPAC Name | 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethanol |
Antimicrobial and Antifungal Properties
Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various strains of bacteria and fungi, suggesting its potential as an antimicrobial agent. The mechanism of action is thought to involve the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi.
Case Studies
- Antifungal Activity : In a comparative study involving several triazole derivatives, this compound demonstrated potent antifungal effects against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) significantly lower than those of standard antifungal agents.
- Antibacterial Efficacy : Another investigation assessed the antibacterial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it possessed broad-spectrum antibacterial activity, particularly effective against Escherichia coli and Staphylococcus aureus.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways within microbial cells.
- Disruption of Membrane Integrity : It can disrupt the integrity of microbial membranes, leading to cell death.
Research Findings
Recent studies have focused on synthesizing new derivatives based on the core structure of this compound to enhance its biological activity. These derivatives have shown improved potency and selectivity against specific pathogens.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing equimolar amounts of 4-amino-3-phenyl-4H-1,2,4-triazole-5-thiol derivatives with hydroxyacetamide intermediates in ethanol at 150°C for 5 hours using pyridine and Zeolite (Y-H) as catalysts yields structurally analogous derivatives . Post-reaction purification involves ice-water quenching, filtration, and recrystallization from ethanol .
Q. How can spectroscopic and crystallographic methods validate the compound's structure?
- Methodological Answer :
- Spectroscopy : Use -NMR to confirm hydrogen environments (e.g., hydroxyl and triazole protons) and ESI-MS for molecular ion verification .
- Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal X-ray refinement. Validate structures using tools like ORTEP-3 for graphical representation and CCDC checks for bond-length/angle consistency .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Conduct reactions in fume hoods to prevent inhalation.
- Store at -20°C for long-term stability and dispose of waste via certified hazardous material services .
Advanced Research Questions
Q. How to design molecular docking studies to evaluate HDAC inhibitory activity?
- Methodological Answer :
- Software : Use AUTODOCK 1.4.6 with a Lamarckian genetic algorithm for conformational sampling .
- Parameters : Set grid dimensions to cover the HDAC active site (e.g., 60 × 60 × 60 Å), 250,000 energy evaluations, and population size of 150. Validate docking poses using RMSD clustering (<2.0 Å) .
- Example : Derivatives like FP3 and FP8 showed strong HDAC binding via hydrogen bonding with Zn in the catalytic pocket .
Q. How to resolve contradictions in biological activity data across derivatives?
- Methodological Answer :
- Structural Analysis : Compare substituent effects (e.g., potassium vs. sodium cations in salts reduce actoprotective activity by 6–12%) .
- Assay Conditions : Control variables like cell line specificity (e.g., HeLa vs. MCF-7 IC variations) and solvent polarity in viability assays .
- Statistical Tools : Apply ANOVA to confirm significance (p < 0.05) and exclude outliers via Grubbs’ test .
Q. How to optimize substituents for enhanced pharmacological efficacy?
- Methodological Answer :
- SAR Studies : Replace the ethanol moiety with bulkier groups (e.g., benzyl or thiophene derivatives) to improve hydrophobic interactions .
- Synthetic Tuning : Introduce electron-withdrawing groups (e.g., -NO) at the triazole ring to enhance electrophilicity and HDAC binding .
- In Silico Screening : Use DFT calculations (B3LYP/6-31G*) to predict substituent effects on electronic properties (e.g., HOMO-LUMO gaps) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
